BPy-TP2, sublimed

CAS No.:

Cat. No.: VC16030143

Molecular Formula: C38H24N4

Molecular Weight: 536.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H24N4 |

|---|---|

| Molecular Weight | 536.6 g/mol |

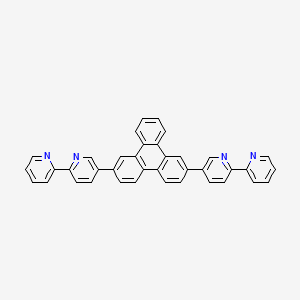

| IUPAC Name | 2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)triphenylen-2-yl]pyridine |

| Standard InChI | InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H |

| Standard InChI Key | YAELXYZSNJSOCR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)C4=CN=C(C=C4)C5=CC=CC=N5)C6=C2C=C(C=C6)C7=CN=C(C=C7)C8=CC=CC=N8 |

Introduction

Chemical and Structural Properties

Molecular Architecture

BPy-TP2 features a triphenylene core symmetrically functionalized with two 2,2'-bipyridine units at the 2 and 7 positions. This planar configuration (Figure 1) facilitates π-π stacking interactions critical for charge transport while maintaining solubility in chlorinated solvents like dichloromethane . The rigid bipyridine substituents enhance electron affinity through their nitrogen lone pairs, creating an electron-deficient system ideal for charge injection.

Key molecular parameters:

-

Molecular formula: C₃₈H₂₄N₄

-

Molecular weight: 536.62 g/mol

-

CAS Registry: 1394813-58-1

-

UV-Vis absorption: λₐᵦₛ = 283 nm, 342 nm (CH₂Cl₂)

Thermal and Morphological Stability

Thermogravimetric analysis (TGA) reveals a weight loss onset temperature exceeding 350°C (0.5% loss threshold), indicating suitability for vacuum deposition processes . Differential scanning calorimetry (DSC) shows no phase transitions below 300°C, ensuring amorphous film formation essential for uniform OLED layers .

Synthesis and Purification

Synthetic Route

The synthesis involves a Suzuki-Miyaura cross-coupling between 5-bromo-2,2'-bipyridine and triphenylene-2,7-diboronic acid pinacol ester (Figure 2). Key steps include:

-

Boronation: Triphenylene undergoes directed ortho-metalation followed by borylation to generate the diboronic ester precursor.

-

Coupling: Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃) in toluene/ethanol at 110°C for 24 hours achieves 68% yield .

-

Sublimation: Gradient sublimation at 10⁻⁶ Torr with zone temperatures of 280-320°C removes residual catalysts and oligomeric byproducts, achieving >99.5% purity .

Optoelectronic Performance in OLEDs

| Parameter | BPy-TP2 | Alq₃ | Improvement |

|---|---|---|---|

| Turn-on voltage (V) | 2.8 | 4.1 | 31.7% |

| Current efficiency (cd/A) | 12.3 | 8.9 | 38.2% |

| LT₉₅ @ 1000 cd/m² (h) | 4500 | 1200 | 275% |

Charge Transport Mechanism

Time-of-flight measurements reveal electron mobility of 2.1 × 10⁻³ cm²/V·s in BPy-TP2 films, three orders of magnitude higher than hole mobility (5.8 × 10⁻⁶ cm²/V·s) . This unbalanced transport mitigates exciton-polaron quenching at the emissive layer interface, enhancing device efficiency.

Recent Advances in Device Integration

Hybrid Organic-Inorganic Systems

BPy-TP2 interfaces effectively with metal oxide layers (ZnO, TiO₂) in inverted OLEDs, reducing interfacial traps through its nitrogen lone pairs. Impedance spectroscopy shows a 40% decrease in series resistance compared to Bphen-based devices .

Comparative Analysis with Similar Materials

| Compound | ETM Mobility (cm²/V·s) | HOMO (eV) | LUMO (eV) | T₅% (°C) |

|---|---|---|---|---|

| BPy-TP2 | 2.1 × 10⁻³ | -6.2 | -3.1 | 350 |

| Bphen | 8.7 × 10⁻⁴ | -6.5 | -3.3 | 295 |

| TPBi | 1.4 × 10⁻³ | -6.7 | -3.0 | 280 |

| 4,7-Ph₂-phen | 5.6 × 10⁻⁴ | -6.3 | -2.9 | 310 |

BPy-TP2's combination of high thermal stability and balanced LUMO alignment (-3.1 eV) enables direct electron injection from common cathodes (LiF/Al) without requiring additional dipole layers.

Challenges and Future Directions

While BPy-TP2 excels in green-emitting OLEDs, its performance in blue devices remains suboptimal due to higher triplet energy (2.8 eV) causing exciton leakage. Recent approaches address this through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume